5-(2,5-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one
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Overview
Description
The compound “5-(2,5-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one” is a chemical substance with the molecular formula C19H17NO3S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a linear formula of C19H17NO3S2 . The average mass is 371.473 Da . More detailed structural analysis or spectroscopic data is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2,5-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one” are not explicitly mentioned in the search results. The compound has a molecular weight of 371.48 .Scientific Research Applications
Synthesis and Potential Applications
Design and Microwave Synthesis as Protein Kinase Inhibitors : A study reported the synthesis of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, among which certain compounds were identified as potent inhibitors of the protein kinase DYRK1A, suggesting potential applications in treating neurological or oncological disorders (Bourahla et al., 2021).
Synthesis Under Microwave Irradiation Using Glycine : Another study focused on a clean and novel synthesis method of 5-benzylidene-2-thioxothiazolidin-4-ones using microwave irradiation, indicating an efficient and environmentally friendly approach (Yang & Yang, 2011).
Antifungal Applications : Research into 5-Arylidene-2,4-thiazolidinediones and their 2-thioxo analogs demonstrated high antifungal activity, suggesting their use in developing new antifungal agents (Levshin et al., 2022).
Supramolecular Structures Study : A study on the supramolecular structures of various 5-arylmethylene-2-thioxothiazolidin-4-ones highlighted their potential in materials science and crystal engineering (Delgado et al., 2005).
Microwave-Induced Synthesis for Thiazolidine Motif : The development of a microwave-induced method for synthesizing the thiazolidine motif, including 5-benzylidene-thiazolidine-2,4-dione and 5-benzylidene-2-thioxothiazolidine-4-one compounds, presents a rapid and efficient synthetic approach (Kumar et al., 2006).
Potential Therapeutic Applications
Inhibitors of ADAMTS-5 for Osteoarthritis : Research on 5-Benzylidene-2-thioxo-thiazolidin-4-one derivatives as inhibitors of ADAMTS-5, an enzyme related to osteoarthritis, suggests their potential as disease-modifying drugs for this condition (Bursavich et al., 2007).
Antihypertensive and Antiarrhythmic Agents : A study synthesized derivatives containing the 5-benzylidene-2-(phenylimino)-thiazolidin-4-one moiety and tested them for antihypertensive and antiarrhythmic activities, showing the potential of these compounds in cardiovascular drug development (Bhalgat et al., 2014).
Anticancer Activity : Compounds of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs have been identified to induce apoptosis in cancer cells, indicating their potential as anticancer agents (Wu et al., 2006).
Safety and Hazards
properties
IUPAC Name |
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-15-8-3-4-9(16-2)7(5-8)6-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDXIWUKUHJGIR-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |
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